molecular formula C12H14N2O2 B13724056 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol

1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol

Cat. No.: B13724056
M. Wt: 218.25 g/mol
InChI Key: BIOHEZGJKXPWKE-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methoxyphenyl group attached to an ethyl chain, which is further connected to a pyrazol-4-ol moiety. The presence of the methoxy group and the pyrazol-4-ol structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol can be synthesized through a multi-step process involving the following key steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-methoxyphenyl ethyl ketone through a Friedel-Crafts acylation reaction.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in the rest of its structure.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with different substituents.

Uniqueness: 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group and pyrazol-4-ol structure make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]pyrazol-4-ol

InChI

InChI=1S/C12H14N2O2/c1-16-12-4-2-3-10(7-12)5-6-14-9-11(15)8-13-14/h2-4,7-9,15H,5-6H2,1H3

InChI Key

BIOHEZGJKXPWKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2C=C(C=N2)O

Origin of Product

United States

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